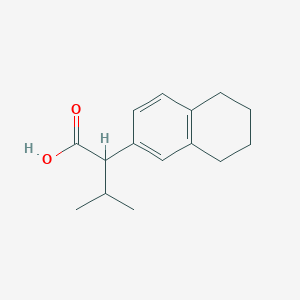
2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile, also known as ATMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ATMT belongs to the family of triazole compounds that have been extensively studied for their biological and pharmacological properties.
作用機序
2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile exerts its biological effects by targeting the mitochondrial respiratory chain complex III. The complex III is a key enzyme complex involved in the electron transport chain, which is responsible for generating ATP, the energy currency of the cell. 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile inhibits the activity of complex III, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. The increased ROS levels lead to oxidative stress, ultimately leading to cell death.
Biochemical and Physiological Effects:
2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile has been shown to induce cell death in cancer cells by targeting the mitochondrial respiratory chain complex III. In addition, 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile has also been shown to have antioxidant effects by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
One of the advantages of using 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile in lab experiments is its specificity towards cancer cells. 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile has been shown to induce cell death in cancer cells while sparing normal cells. This makes it a potential candidate for cancer therapy. However, one of the limitations of using 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile in lab experiments is its low solubility in aqueous solutions. This can make it challenging to use in certain assays and experiments.
将来の方向性
There are several future directions for the research on 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile. One direction is to further investigate its potential as an anticancer agent. Studies can be conducted to elucidate the mechanism of action of 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile and to identify the specific types of cancer cells that are most sensitive to 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile. Another direction is to explore the use of 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile in material science. Studies can be conducted to synthesize new MOFs and metal complexes using 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile as a building block or ligand. Finally, more studies can be conducted to investigate the potential anti-inflammatory and antioxidant effects of 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile and its derivatives.
Conclusion:
In conclusion, 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile is a chemical compound that has shown promising results in various scientific research fields. Its potential applications in medicinal chemistry, material science, and catalysis make it an interesting compound to study. While there are still limitations to using 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile in lab experiments, its specificity towards cancer cells and potential as an anticancer agent make it a compound worth investigating further.
合成法
2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile can be synthesized by reacting 5-amino-1,2,4-triazole-3-thiol with 2-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified by recrystallization from a suitable solvent such as ethanol or methanol.
科学的研究の応用
2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile has been studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile has shown promising results as an anticancer agent. Studies have shown that 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile induces cell death in cancer cells by targeting the mitochondrial respiratory chain complex III. 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile has also been studied for its potential use as an anti-inflammatory agent. In material science, 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis. 2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile has also been used as a ligand in the synthesis of metal complexes with potential applications in catalysis.
特性
製品名 |
2-(((5-amino-4H-1,2,4-triazol-3-yl)thio)methyl)benzonitrile |
|---|---|
分子式 |
C10H9N5S |
分子量 |
231.28 g/mol |
IUPAC名 |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C10H9N5S/c11-5-7-3-1-2-4-8(7)6-16-10-13-9(12)14-15-10/h1-4H,6H2,(H3,12,13,14,15) |
InChIキー |
CYTVBFHOFLRUKS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CSC2=NNC(=N2)N)C#N |
正規SMILES |
C1=CC=C(C(=C1)CSC2=NNC(=N2)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B253857.png)
![6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253858.png)
![ethyl 2-[[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B253860.png)
![N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253861.png)

![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B253864.png)
![[(9-Methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile](/img/structure/B253865.png)

![2,3,5,6-tetramethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253868.png)
![8-ethyl-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253870.png)
![5-Oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B253871.png)
![2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B253873.png)
![Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate](/img/structure/B253874.png)
